Higher Calcium Affinity and Gelation Enthalpy of Pectate Over Alginate: Comparative Biophysical Data
PECTATE POTASSIUM (as the pectate polyanion) demonstrates a quantitatively higher affinity for calcium ions compared to alginate. Dilatometric and microcalorimetric analyses show that the enthalpy and entropy changes associated with calcium binding and subsequent gelation are larger for pectate [1]. This indicates a more energetically favorable interaction, leading to distinct gel formation kinetics and final network properties.
| Evidence Dimension | Calcium-binding affinity and gelation thermodynamics |
|---|---|
| Target Compound Data | Larger positive variations in enthalpy and entropy; larger microcalorimetric changes associated with chemical bonding modes |
| Comparator Or Baseline | Alginate |
| Quantified Difference | Quantitatively larger for pectate than for alginate |
| Conditions | Dilatometry and microcalorimetry experiments on calcium-induced gelation of ionic polysaccharides [1] |
Why This Matters
Higher calcium affinity and more favorable gelation thermodynamics can lead to more efficient and robust gel network formation, which is critical for applications requiring precise control over gel strength and stability.
- [1] Paoletti, S., et al. (2022). Comparative Insights into the Fundamental Steps Underlying Gelation of Plant and Algal Ionic Polysaccharides: Pectate and Alginate. Gels, 8(12), 784. View Source
